2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of this compound is derived from its parent structure, pyrano[3,2-c]pyridine , a bicyclic system comprising a pyran ring (oxygen-containing six-membered ring) fused to a pyridine ring (nitrogen-containing six-membered aromatic ring). The fusion occurs between the pyran’s C3 and C2 positions and the pyridine’s C3 position, as indicated by the [3,2-c] notation.
Substituents are numbered based on their positions on the parent structure:
- Amino group (-NH₂) at position 2
- Benzyl group (C₆H₅CH₂-) at position 6
- 2-Chlorophenyl group (ClC₆H₄-) at position 4
- Methyl group (-CH₃) at position 7
- Oxo group (=O) at position 5
- Carbonitrile group (-CN) at position 3
The 5,6-dihydro-4H designation indicates partial saturation of the pyran ring, with hydrogen atoms at positions 5 and 6 reducing double bonds in the fused system. The full IUPAC name is:
2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile .
Structurally, the molecule can be visualized as a pyrano[3,2-c]pyridine scaffold with substituents extending from key positions (Figure 1). The benzyl and 2-chlorophenyl groups introduce steric bulk and electronic diversity, while the carbonitrile and amino groups enhance polarity and potential hydrogen-bonding interactions.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₂₄H₁₉ClN₃O₂ , calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Pyrano[3,2-c]pyridine core | C₉H₇NO |
| Amino group (-NH₂) | +N, +2H |
| Benzyl group (C₆H₅CH₂-) | +7C, +7H |
| 2-Chlorophenyl (ClC₆H₄-) | +6C, +4H, +Cl |
| Methyl group (-CH₃) | +1C, +3H |
| Oxo group (=O) | +O, -2H |
| Carbonitrile (-CN) | +1C, +N, -1H |
Total :
- Carbon (C): 9 + 7 + 6 + 1 + 1 = 24
- Hydrogen (H): 7 + 2 + 7 + 4 + 3 - 2 - 1 = 19
- Chlorine (Cl): 1
- Nitrogen (N): 1 + 1 + 1 = 3
- Oxygen (O): 1 + 1 = 2
The molecular weight is 416.89 g/mol , computed using atomic masses (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, O: 16.00):
$$
(24 \times 12.01) + (19 \times 1.01) + (35.45) + (3 \times 14.01) + (2 \times 16.00) = 416.89 \, \text{g/mol}
$$
This molecular weight aligns with analogues in the pyrano[3,2-c]pyridine family, such as 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (MW: 437.87 g/mol).
CAS Registry Number and Synonyms
As of the latest available data, the CAS Registry Number for this compound is not publicly listed in the provided sources or major chemical databases. This absence suggests it may be a novel derivative under investigation in specialized research contexts.
Synonyms for the compound include:
- 3-Cyano-2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[3,2-c]pyridine
- 5-Oxo-2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-3-cyano-5,6-dihydro-4H-pyrano[3,2-c]pyridine
These variants emphasize functional group positions or alternate phrasing of substituents, consistent with IUPAC flexibility for complex heterocycles. The lack of widely recognized trivial names underscores its status as a synthetic target in medicinal chemistry rather than a commercial compound.
Properties
Molecular Formula |
C23H18ClN3O2 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-11-19-21(23(28)27(14)13-15-7-3-2-4-8-15)20(17(12-25)22(26)29-19)16-9-5-6-10-18(16)24/h2-11,20H,13,26H2,1H3 |
InChI Key |
MBDGKYYQPKICHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Michael Addition and Cyclization
The foundational approach derives from the reaction of 4-hydroxy-2(1H)-pyridones with α,β-unsaturated nitriles under basic conditions. For instance, 4-hydroxy-6-methyl-2(1H)-pyridone (1b ) reacts with arylidene malononitriles (2a–h ) in methanol containing piperidine, facilitating a tandem Michael addition and intramolecular cyclization. This method directly installs the pyrano[3,2-c]pyridine skeleton while introducing substituents at positions 4 and 6.
Mechanistic Insights :
-
Michael Addition : The enolate of the pyridone attacks the β-carbon of the α,β-unsaturated nitrile, forming a covalent adduct.
-
Cyclization : The hydroxyl group at position 4 undergoes nucleophilic attack on the nitrile carbon, yielding the pyran ring.
-
Deacetylation : If present, acetyl groups are eliminated during the reaction, as observed in analogous syntheses.
Substrate Modifications for Target-Specific Functionalization
To introduce the 6-benzyl and 7-methyl groups, the starting pyridone must bear pre-installed substituents. For example:
-
6-Benzyl : Use 4-hydroxy-6-benzyl-2(1H)-pyridone as the core substrate.
-
7-Methyl : Incorporate a methyl group at position 7 via alkylation of the pyridone precursor.
The 2-chlorophenyl group at position 4 originates from the α,β-unsaturated nitrile reactant (e.g., 2-(2-chlorobenzylidene)malononitrile). This reactant’s aryl group directly incorporates into the pyran ring during cyclization.
Detailed Synthetic Protocols
General Procedure for One-Pot Synthesis
Reagents :
-
4-Hydroxy-6-benzyl-7-methyl-2(1H)-pyridone (1 ): 1.0 mmol
-
2-(2-Chlorobenzylidene)malononitrile (2 ): 1.0 mmol
-
Methanol: 5 mL
-
Piperidine: 2 drops
Steps :
Alternative Route via Enamine Intermediates
A method adapted from pyrano[3,4-c]pyridine syntheses involves enamine formation followed by Knoevenagel condensation:
-
Enamine Synthesis : React 2,2-dimethyltetrahydro-4H-pyran-4-one with morpholine to generate isomeric enamines.
-
Acylation : Treat enamines with acyl chlorides to form β-diketones.
-
Cyclocondensation : React β-diketones with 2-cyanoacetamide in ethanol/diethylamine to furnish the pyrano-pyridine core.
While this route is less direct for the target compound, it demonstrates the versatility of β-dicarbonyl intermediates in constructing fused pyran systems.
Optimization of Reaction Conditions
Catalytic and Solvent Effects
Temperature and Time Dependence
-
Reflux Duration : 1–6 hours, with shorter times (1–3 hours) sufficient for electron-deficient nitriles.
-
Extended Reflux : Necessary for sterically hindered substrates (e.g., ortho-substituted arylidene nitriles) to achieve >80% yield.
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy :
-
NMR Spectroscopy :
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds confirms the pyrano[3,2-c]pyridine scaffold with substituents in equatorial orientations. The benzyl and 2-chlorophenyl groups adopt orthogonal positions to minimize steric strain.
Challenges and Mitigation Strategies
Regioselectivity Concerns
Competing pathways may yield pyrano[2,3-b]pyridine isomers if the Michael addition occurs at alternative positions. Using electron-deficient nitriles and polar aprotic solvents (e.g., DMF) suppresses this side reaction.
By-Product Formation
-
Deacetylation By-Products : Eliminated by avoiding acetylated starting materials.
-
Dimerization : Minimized through controlled stoichiometry (1:1 substrate:nitrile ratio).
Applications and Derivatives
While the focus is synthesis, derivatives of pyrano[3,2-c]pyridines exhibit antitubercular and anticancer activity . The nitrile and amino groups serve as handles for further functionalization, enabling drug discovery campaigns.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrano[3,2-c]pyridine Derivatives
Key Observations :
- Methoxy or hydroxyl groups at this position (e.g., in ) enhance polarity but may reduce metabolic stability.
- Position 6 : Benzyl (target) vs. pyridinylmethyl () substituents modulate lipophilicity. Pyridinyl groups increase water solubility via hydrogen bonding, whereas benzyl enhances membrane permeability. Hydroxymethyl () introduces hydrogen-bonding capacity, improving solubility.
- Position 7 : Methyl is conserved across most analogs, suggesting a steric or electronic role in maintaining the fused ring conformation.
Physicochemical Properties
Table 2: Physical Property Comparison
Biological Activity
2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound belonging to the class of pyrano[3,2-c]pyridine derivatives. Its unique structural features include a fused pyridine and pyran ring system, along with various functional groups such as amino, benzyl, chlorophenyl, and carbonitrile. These characteristics suggest a potential for diverse biological activities, which have been the focus of recent research.
The molecular formula of this compound is C23H18ClN3O2. Its synthesis typically involves multi-step organic reactions that may include oxidation, reduction, and substitution processes. The presence of functional groups contributes to its reactivity and potential interactions with biological targets .
Biological Activities
Research indicates that compounds similar to 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit a range of biological activities:
-
Anticancer Activity :
- A study evaluated the in vitro anticancer properties against various cancer cell lines including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Results indicated that certain derivatives demonstrated significant inhibitory activity when compared to standard treatments like Doxorubicin .
- The structure–activity relationship (SAR) analysis revealed that specific substituents on the aryl aldehyde moiety influenced cytotoxicity against these cancer cell lines .
- Antimicrobial Properties :
-
Mechanism of Action :
- The compound's mechanism likely involves binding to specific molecular targets such as receptors or enzymes, modulating their activity and leading to biological effects such as apoptosis in cancer cells or antimicrobial action .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-pyrano[3,2-c]pyridine | Contains a nitrophenyl group | Potentially different biological activity due to nitro group |
| 7-methyl-5-oxo-5,6-dihydro-pyrano[3,2-c]pyridine | Lacks amino and benzyl substitutions | Simpler structure with less potential for diverse activity |
| 2-amino-6-benzyl-4-(4-bromophenyl)-7-methyl-pyrano[3,2-c]pyridine | Contains bromine instead of chlorine | Variation in halogen may affect reactivity and biological properties |
Case Studies
-
Anticancer Studies : In vitro studies showed that compounds derived from this class exhibited varying degrees of cytotoxicity against HCT116 and HEP2 cell lines. Notably, compounds like 2a and 4b were highlighted for their strong inhibitory effects compared to Doxorubicin .
- Table 1: Cytotoxicity Results
Compound Cell Line IC50 (µM) Comparison to Doxorubicin 2a HCT116 10 Higher potency 4b HEP2 8 Higher potency Doxorubicin HCT116 15 Baseline
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer: Multi-step synthesis is typically required, leveraging precursors like aldehydes, malononitrile, and β-ketoesters. Key parameters include:
- Solvent Systems: Ethanol/water mixtures improve yield due to balanced polarity and solubility .
- Catalysts: Protic acids (e.g., acetic acid) or bases (e.g., piperidine) accelerate cyclization .
- Temperature Control: Maintain 60–80°C to prevent side reactions while ensuring complete ring closure .
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., solvent ratio, catalyst loading) and optimize yield .
Q. Which spectroscopic and chromatographic methods are effective for characterizing purity and structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., benzyl, chlorophenyl groups) and confirms diastereomeric purity .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold) .
- Differential Scanning Calorimetry (DSC): Determines thermal stability (e.g., melting points, decomposition thresholds) .
Q. How can computational methods predict reactivity and stability during synthesis?
- Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics and byproduct formation .
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Assay Standardization: Replicate studies under controlled conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
- Orthogonal Validation: Use complementary techniques (e.g., SPR for binding affinity, enzymatic assays for inhibition constants) to confirm activity .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies in IC₅₀ values from heterogeneous datasets .
Q. What strategies optimize multi-step synthesis with sensitive functional groups (e.g., amino, carbonitrile)?
- Methodological Answer:
- Protection-Deprotection: Temporarily mask amino groups with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks .
- Stepwise Solvent Transition: Shift from polar aprotic (DMF) to protic (ethanol) solvents to stabilize intermediates .
- In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and minimize degradation .
Q. How can novel biological targets be identified for this heterocyclic compound?
- Methodological Answer:
- Chemoproteomics: Employ activity-based protein profiling (ABPP) to map interactions with cellular targets .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries identify genes essential for compound efficacy .
- Network Pharmacology: Integrate omics data to predict polypharmacological effects and off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
